[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone
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Overview
Description
[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone: is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a sulfonyl group, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Sulfonylation: The thiophene ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The piperidine ring can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone react to form the piperidine structure.
Morpholine Ring Introduction: The morpholine ring is typically introduced through nucleophilic substitution reactions involving morpholine and an appropriate leaving group on the piperidine ring.
Final Coupling: The final step involves coupling the sulfonylated thiophene with the piperidine-morpholine intermediate under conditions that promote the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Thienyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone: Similar structure but with a different substitution pattern on the thiophene ring.
[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-piperidin-4-ylmethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
- The presence of both a morpholine and a piperidine ring in the same molecule provides unique chemical properties and potential biological activities.
- The specific substitution pattern on the thiophene ring may confer distinct electronic properties, influencing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
[1-(3-methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-12-4-10-22-15(12)23(19,20)17-5-2-3-13(11-17)14(18)16-6-8-21-9-7-16/h4,10,13H,2-3,5-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPNLPJVDUHRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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